9-Bromo-2-Nitrofluorene

CAS No.: 53172-79-5

Cat. No.: VC1970503

Molecular Formula: C13H8BrNO2

Molecular Weight: 290.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53172-79-5 |

|---|---|

| Molecular Formula | C13H8BrNO2 |

| Molecular Weight | 290.11 g/mol |

| IUPAC Name | 9-bromo-2-nitro-9H-fluorene |

| Standard InChI | InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H |

| Standard InChI Key | MQMLOKJKGOPCKW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br |

| Canonical SMILES | C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br |

Introduction

Chemical Structure and Basic Information

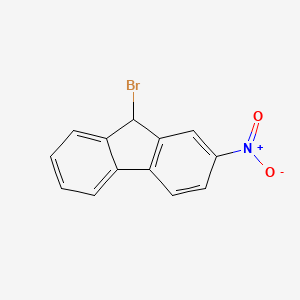

9-Bromo-2-nitrofluorene is characterized by its molecular formula C₁₃H₈BrNO₂ and a molecular weight of 290.11 g/mol . The compound features a fluorene core with a nitro group at the 2-position and a bromine atom at the 9-position. The structure can be represented by the following systematic identifiers:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrNO₂ |

| Molecular Weight | 290.11 g/mol |

| SMILES | C1=CC=C2C3=C(C=C(C=C3)N+[O-])C(C2=C1)Br |

| InChI | InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H |

| InChIKey | MQMLOKJKGOPCKW-UHFFFAOYSA-N |

| MDL Number | MFCD00019067 |

Table 1. Chemical identifiers for 9-Bromo-2-nitrofluorene

The compound features a three-ring system with two benzene rings fused to a five-membered ring. The nitro group imparts electron-withdrawing properties, while the bromine at the 9-position provides opportunities for further functionalization through various coupling reactions.

Physical Properties

Predicted Collision Cross Section Data

Mass spectrometry data provides valuable information about the compound's behavior in analytical contexts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 289.98113 | 158.2 |

| [M+Na]⁺ | 311.96307 | 163.4 |

| [M+NH₄]⁺ | 307.00767 | 164.6 |

| [M+K]⁺ | 327.93701 | 165.3 |

| [M-H]⁻ | 287.96657 | 161.3 |

| [M+Na-2H]⁻ | 309.94852 | 161.0 |

| [M]⁺ | 288.97330 | 158.7 |

| [M]⁻ | 288.97440 | 158.7 |

Table 2. Predicted collision cross section data for 9-Bromo-2-nitrofluorene

Thermal Properties

The thermodynamic properties of nitro-substituted fluorenes generally show increased enthalpy of sublimation compared to their unsubstituted counterparts. For example, adding a nitro group to fluorene increases the enthalpy of sublimation from 88.1(±1.9) kJ/mole to 114.2(±3.0) kJ/mole for 2-nitrofluorene . A similar pattern could be expected for 9-Bromo-2-nitrofluorene.

Chemical Reactivity

Reactivity Patterns

The reactivity of 9-Bromo-2-nitrofluorene is influenced by both the nitro and bromo functional groups:

-

The nitro group at the 2-position acts as a strong electron-withdrawing group, activating the molecule toward nucleophilic substitution reactions.

-

The bromine at the 9-position can participate in a variety of transformations:

-

Metal-catalyzed coupling reactions (Suzuki, Stille, Sonogashira)

-

Nucleophilic substitution reactions

-

Reduction to generate the corresponding 9H-fluorene derivative

-

Oxidation Reactions

The oxidation of fluorene derivatives to their corresponding fluorenones is well-documented, and a similar transformation could be applied to 9-Bromo-2-nitrofluorene:

"A method for preparing 9-fluorenone compounds by oxidation of fluorene compounds, comprising the following steps: dissolving the fluorene compounds in tetrahydrofuran, and then adding potassium hydroxide... stirring at room temperature and normal pressure, air oxidation, reaction for 1-8 hours, filtering, distillation, washing with water, and drying to obtain 9-fluorenone compounds, yield 98-99%, purity 99-99.5%."

This air oxidation method using potassium hydroxide in tetrahydrofuran provides an environmentally friendly approach with high yields and could potentially be applied to convert 9-Bromo-2-nitrofluorene to the corresponding fluorenone derivative.

Applications and Research Significance

Organic Synthesis

9-Bromo-2-nitrofluorene serves as a valuable building block in organic synthesis due to its bifunctional nature. The bromine at the 9-position and the nitro group at the 2-position allow for orthogonal functionalization:

-

The bromine can be utilized in cross-coupling reactions to introduce various carbon-based substituents.

-

The nitro group can be reduced to an amine, opening avenues for further transformations including diazotization, amide formation, and coupling reactions.

Materials Science

Fluorene derivatives are widely employed in materials science, particularly in the development of organic electronics. The incorporation of electron-withdrawing groups like nitro and functional handles like bromine makes 9-Bromo-2-nitrofluorene potentially useful in the synthesis of:

-

Organic semiconductors

-

Light-emitting materials

-

Nonlinear optical (NLO) materials

Research on related compounds suggests that fluorene derivatives with appropriate donor-acceptor configurations exhibit promising nonlinear optical properties:

"Improvement in the first hyperpolarizability (βHRS) as well as intrinsic hyperpolarizability (βint) of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine through modulation of the conjugation pathway is described."

The presence of a nitro group, which typically functions as an electron acceptor, could make 9-Bromo-2-nitrofluorene an interesting candidate for developing NLO materials.

Spectroscopic Properties

While specific spectroscopic data for 9-Bromo-2-nitrofluorene is limited in the provided sources, information on related compounds can provide insights:

NMR Spectroscopy

The 1H NMR spectrum of the related compound 2-Bromo-7-nitrofluorene has been reported and would share some similar features with 9-Bromo-2-nitrofluorene . Key differences would be expected in the signals corresponding to the 9-position, which would change from a methylene (CH2) in 2-Bromo-7-nitrofluorene to a methine (CH) in 9-Bromo-2-nitrofluorene.

UV-Visible Spectroscopy

Nitrofluorene derivatives typically display characteristic absorption bands due to π→π* transitions and charge-transfer transitions. Based on related compounds, we can expect:

-

A high-energy band corresponding to π→π* transitions in the aromatic system

-

Lower energy bands associated with transitions involving the nitro group

-

Possible influence of the bromine substituent on the electronic transitions through inductive and resonance effects

Related Compounds and Structural Comparisons

Isomeric and Structurally Related Compounds

Several related fluorene derivatives are documented in the literature, providing context for understanding 9-Bromo-2-nitrofluorene:

Table 3. Comparison of 9-Bromo-2-nitrofluorene with related compounds

Effect of Substituents on Properties

The nature and position of substituents significantly affect the properties of fluorene derivatives:

-

Nitro Group Effects: The addition of a nitro group to fluorene increases the enthalpy of sublimation by approximately 30% for 2-nitrofluorene . This indicates stronger intermolecular interactions, likely due to the polar nature of the nitro group.

-

Bromine Substitution: Bromine at the 9-position typically increases reactivity at this site due to the relatively acidic nature of the 9-H in fluorene. This is evidenced by the facile oxidation of 2-bromofluorene to 2-bromo-9-fluorenone using air oxidation with potassium hydroxide .

-

Combined Effects: The presence of both nitro and bromo groups in 9-Bromo-2-nitrofluorene would likely result in unique electronic properties due to their opposing electronic effects (nitro: electron-withdrawing; bromine: moderately electron-donating through resonance).

Research Trends and Future Directions

Research involving functionalized fluorene derivatives has shown a trend toward applications in materials science, particularly in developing compounds with tailored electronic and optical properties:

-

Nonlinear Optical Materials: Fluorene-based systems with appropriate donor-acceptor configurations show promise for nonlinear optical applications .

-

Synthetic Methodologies: Development of more efficient and selective methods for functionalizing the fluorene scaffold, particularly regioselective introduction of substituents.

-

Structure-Property Relationships: Investigation of how substituent patterns affect key physical and electronic properties, informing the design of new materials.

9-Bromo-2-nitrofluorene, with its dual functionality, represents an interesting candidate for further exploration in these areas. Its bromine substituent provides a handle for additional functionalization through coupling reactions, while the nitro group can influence electronic properties or be transformed into other functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume